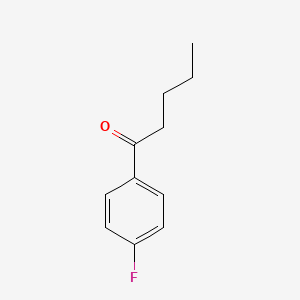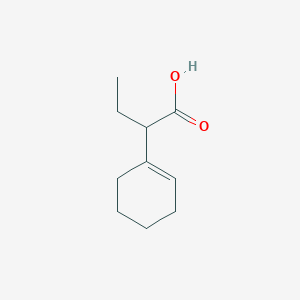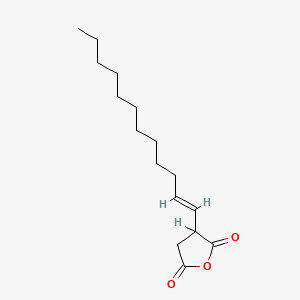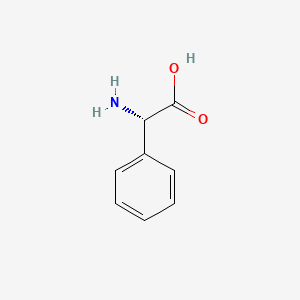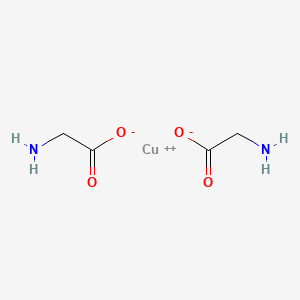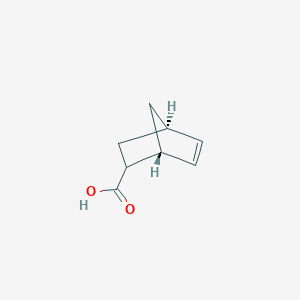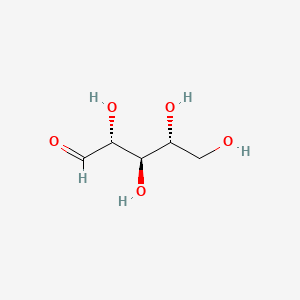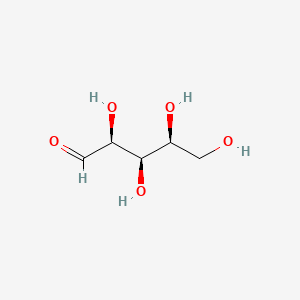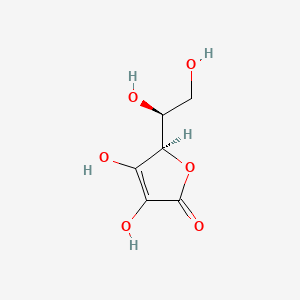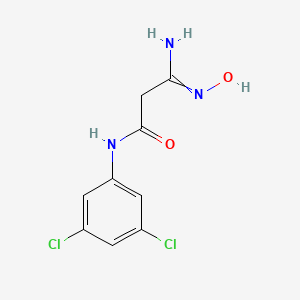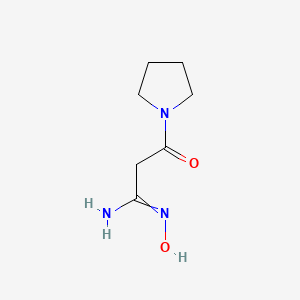![molecular formula C10H13N5O5 B7770825 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7770825.png)
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one” is known as guanosine. Guanosine is a nucleoside comprising guanine attached to a ribose (ribofuranose) ring via a β-N9-glycosidic bond. It is a fundamental building block of ribonucleic acid (RNA) and plays a crucial role in various biological processes.
準備方法
Synthetic Routes and Reaction Conditions
Guanosine can be synthesized through several methods. One common approach involves the reaction of guanine with ribose-1-phosphate in the presence of a phosphorylase enzyme. This enzymatic method is highly specific and efficient.
Another synthetic route involves the chemical synthesis of guanosine from guanine and ribose. This method typically requires the protection of the hydroxyl groups on the ribose, followed by the formation of the glycosidic bond and subsequent deprotection.
Industrial Production Methods
Industrial production of guanosine often involves fermentation processes using microorganisms such as Escherichia coli. These microorganisms are genetically engineered to overproduce guanosine, which is then extracted and purified from the fermentation broth.
化学反応の分析
Types of Reactions
Guanosine undergoes various chemical reactions, including:
Oxidation: Guanosine can be oxidized to form guanosine-5’-monophosphate (GMP) and other derivatives.
Reduction: Reduction reactions can convert guanosine to dihydroguanosine.
Substitution: Guanosine can participate in substitution reactions, particularly at the amino group of the guanine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used for reduction reactions.
Substitution: Substitution reactions often require nucleophiles such as ammonia or amines.
Major Products
Oxidation: Guanosine-5’-monophosphate (GMP)
Reduction: Dihydroguanosine
Substitution: Various substituted guanosine derivatives
科学的研究の応用
Guanosine has a wide range of scientific research applications:
Chemistry: Guanosine is used as a precursor in the synthesis of nucleotides and nucleic acids.
Biology: It plays a crucial role in cellular processes such as signal transduction and protein synthesis.
Medicine: Guanosine and its derivatives are investigated for their potential therapeutic effects, including antiviral and anticancer properties.
Industry: Guanosine is used in the production of flavor enhancers and as a component in various biochemical assays.
作用機序
Guanosine exerts its effects primarily through its incorporation into RNA, where it plays a critical role in the coding, decoding, regulation, and expression of genes. It also participates in signal transduction pathways by acting as a substrate for cyclic guanosine monophosphate (cGMP) synthesis, which is involved in various physiological processes such as vasodilation and neurotransmission.
類似化合物との比較
Similar Compounds
Adenosine: Another nucleoside that plays a similar role in RNA synthesis and cellular processes.
Cytidine: A nucleoside involved in the synthesis of RNA and DNA.
Uridine: A nucleoside that is a component of RNA and involved in various metabolic processes.
Uniqueness
Guanosine is unique due to its specific role in the synthesis of guanine-containing nucleotides and its involvement in cGMP signaling pathways. Unlike adenosine, cytidine, and uridine, guanosine has distinct biochemical properties and functions that make it essential for specific cellular processes.
特性
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHBQMYGNKIUIF-UUOKFMHZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC(=NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
